molecular formula C19H29N3O3 B2887749 N-[(4-methoxyphenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide CAS No. 2309539-82-8

N-[(4-methoxyphenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide

Cat. No.: B2887749
CAS No.: 2309539-82-8
M. Wt: 347.459
InChI Key: AOOSQQGGINHOGX-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives

Mechanism of Action

Target of Action

The primary targets of N-[(4-methoxyphenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in cell proliferation and angiogenesis, respectively, and are often upregulated in certain types of cancers .

Mode of Action

This compound interacts with its targets (EGFR and VEGFR-2) by binding to their active sites, thereby inhibiting their activity . The inhibition of these receptors disrupts the signaling pathways they are involved in, leading to a decrease in cell proliferation and angiogenesis .

Biochemical Pathways

The affected pathways include the EGFR and VEGFR-2 signaling pathways. These pathways are involved in cell proliferation and angiogenesis, respectively. By inhibiting these receptors, the compound disrupts these pathways, leading to a decrease in cell proliferation and angiogenesis .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET), have been studied using structural bioinformatics methods . The compound showed strong electronic characteristics and met the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations .

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in cell proliferation and angiogenesis due to the inhibition of EGFR and VEGFR-2 . This can lead to a decrease in tumor growth in certain types of cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Methoxybenzyl Group: This step involves the alkylation of the piperidine ring with 4-methoxybenzyl chloride under basic conditions.

    Attachment of the Methoxypyrrolidine Group: The methoxypyrrolidine moiety can be introduced through nucleophilic substitution reactions.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the amine with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications, including as an analgesic, anti-inflammatory, or neuroprotective agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-methoxyphenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide: can be compared with other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Conclusion

This compound is a compound with diverse potential applications in various fields. Its synthesis, chemical reactivity, and biological activities make it an interesting subject for further research and development.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-24-17-5-3-15(4-6-17)13-20-19(23)21-10-7-16(8-11-21)22-12-9-18(14-22)25-2/h3-6,16,18H,7-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOSQQGGINHOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2CCN(CC2)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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